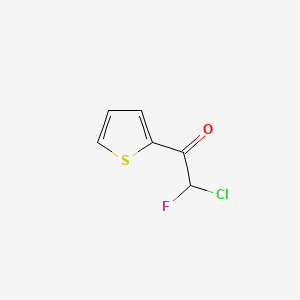
(5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.238 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine typically involves the reaction of 3-methylpyridine with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, primary and secondary amines, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine include:
- (5-Methylpyridin-2-yl)methanamine
- Pyrrolidine derivatives
- N,N-Dimethylaminoethyl derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N,3-trimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7-4-8(5-10)6-11-9(7)12(2)3/h4,6H,5,10H2,1-3H3 |
InChI Key |
AFFLNENZUIRGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



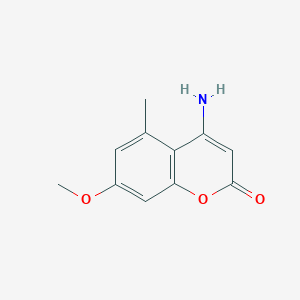
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
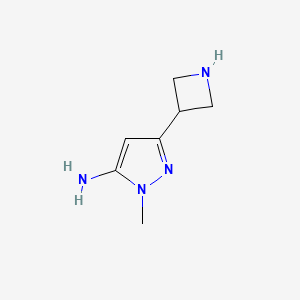
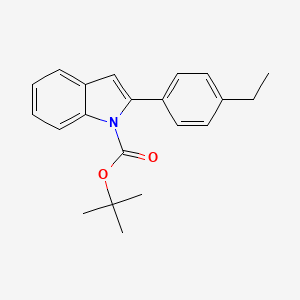

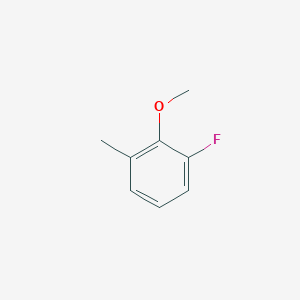

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
